

# Application of Nedaplatin in 3D Spheroid Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for anticancer drug screening compared to traditional 2D cell monolayers. **Nedaplatin**, a second-generation platinum-based chemotherapeutic agent, has demonstrated comparable efficacy to cisplatin with a more favorable toxicity profile, particularly reduced nephrotoxicity and gastrointestinal side effects.[1][2][3][4] This document provides detailed application notes and protocols for the use of **Nedaplatin** in 3D spheroid culture models. While direct studies on **Nedaplatin** in 3D spheroids are limited, the following protocols and expected outcomes are extrapolated from extensive research on cisplatin in 3D models and comparative studies of **Nedaplatin** and cisplatin in 2D and in vivo systems.

## **Mechanism of Action of Nedaplatin**

**Nedaplatin**, similar to cisplatin, exerts its cytotoxic effects primarily through the formation of platinum-DNA adducts.[1][5] Upon entering the cell, the glycolate ligand of **Nedaplatin** is hydrolyzed, leading to the formation of active platinum species that bind to DNA, creating intrastrand and interstrand cross-links.[1][5] These adducts disrupt DNA replication and transcription, triggering cellular stress responses that activate signaling pathways, including the p53 pathway, ultimately leading to cell cycle arrest and apoptosis.[5] Studies have shown that **Nedaplatin** can be more effective than cisplatin in cisplatin-resistant cell lines, potentially by



downregulating the expression of P-glycoprotein and modulating apoptosis-related proteins like p53 and the Bcl-2 family.[6]

# **Experimental Protocols**

## **I. Spheroid Formation**

Several methods can be employed for the generation of uniform spheroids. The choice of method may depend on the cell line and experimental throughput.

A. Liquid Overlay Technique (Ultra-Low Attachment Plates)

- Cell Preparation: Culture cancer cells of interest in appropriate media to ~80% confluency.
   Harvest cells using standard trypsinization and resuspend in complete medium to create a single-cell suspension.
- Seeding: Seed the cells into 96-well or 384-well ultra-low attachment (ULA) round-bottom
  plates at a density of 1,000 to 5,000 cells per well in a volume of 100-200 μL. The optimal
  seeding density should be determined empirically for each cell line to achieve spheroids of
  300-500 μm in diameter within 3-4 days.
- Incubation: Centrifuge the plates at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
- Spheroid Development: Monitor spheroid formation daily using an inverted microscope.
   Spheroids should form within 24-72 hours.

#### B. Hanging Drop Method

- Cell Preparation: Prepare a single-cell suspension as described above.
- Droplet Dispensing: Dispense 20 μL drops of the cell suspension onto the inside of the lid of a sterile petri dish. The cell concentration should be adjusted to yield the desired number of cells per drop (e.g., 1,000-5,000 cells).
- Incubation: Invert the lid and place it over a petri dish containing a small amount of sterile
   PBS or water to maintain humidity. Incubate at 37°C with 5% CO2. Spheroids will form within



the hanging drops over 24-72 hours.

 Spheroid Harvesting: Spheroids can be harvested by gently washing them from the lid into a collection tube.

## **II. Nedaplatin Treatment of Spheroids**

- Drug Preparation: Prepare a stock solution of Nedaplatin in a suitable solvent (e.g., sterile
  water or PBS) and sterilize through a 0.22 µm filter. Prepare serial dilutions of Nedaplatin in
  complete cell culture medium to achieve the desired final concentrations.
- Treatment Application: For ULA plates, carefully remove half of the culture medium from each well and replace it with fresh medium containing the desired concentration of Nedaplatin. For hanging drops, spheroids can be transferred to a ULA plate for treatment.
- Incubation: Incubate the spheroids with Nedaplatin for a predetermined duration (e.g., 48,
   72, or 96 hours). The incubation time should be optimized based on the cell line's sensitivity.

## **III. Key Assays for Evaluating Nedaplatin Efficacy**

A. Cell Viability Assay (ATP-based)

- Reagent Preparation: Use a commercially available 3D cell viability assay kit (e.g., CellTiter-Glo® 3D). Allow the reagent to equilibrate to room temperature.
- Assay Procedure: Add the ATP assay reagent directly to each well of the 96-well plate containing the spheroids. The volume should be equal to the volume of the cell culture medium in the well.
- Lysis and Signal Measurement: Mix the contents by gentle shaking for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
- B. Apoptosis Assay (Caspase-3/7 Activity)



- Reagent Preparation: Use a commercially available caspase-3/7 activity assay kit. Prepare the reagent according to the manufacturer's instructions.
- Assay Procedure: Add the caspase-3/7 reagent to each well containing the spheroids.
- Incubation: Incubate the plate at 37°C for 1-2 hours.
- Data Acquisition: Measure fluorescence using a plate reader. An increase in fluorescence indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
- C. Drug Penetration Assay (Fluorescent Microscopy)

While **Nedaplatin** is not fluorescent, the penetration of platinum-based drugs into spheroids can be indirectly assessed by observing their cytotoxic effects at different layers of the spheroid.

- Spheroid Sectioning: After treatment, harvest spheroids, fix them in 4% paraformaldehyde, and embed in paraffin or a suitable cryo-embedding medium.
- Immunohistochemistry: Section the spheroids and perform immunohistochemistry for markers of cell death (e.g., cleaved caspase-3) or DNA damage (e.g., yH2AX).
- Imaging: Image the stained sections using a fluorescence or confocal microscope to visualize the depth of drug-induced effects within the spheroid.

### **Data Presentation**

Table 1: Comparative IC50 Values of Nedaplatin and Cisplatin in 2D and Extrapolated for 3D Spheroid Models



| Cell Line                            | Drug      | 2D IC50 (μM) | Extrapolated<br>3D Spheroid<br>IC50 (µM)* | Reference |
|--------------------------------------|-----------|--------------|-------------------------------------------|-----------|
| A549 (NSCLC)                         | Cisplatin | 2.53         | ~10-20                                    | [6]       |
| Nedaplatin                           | 2.49      | ~8-18        | [6]                                       |           |
| A549DDP<br>(Cisplatin-<br>Resistant) | Cisplatin | 23.36        | >100                                      | [6]       |
| Nedaplatin                           | 19.97     | ~80-100      | [6]                                       |           |
| SKOV-3<br>(Ovarian)                  | Cisplatin | ~5.0         | ~20-40                                    | [7]       |
| Nedaplatin                           | ~4.5      | ~18-36       | [7]                                       |           |
| HeLa (Cervical)                      | Cisplatin | ~3.0         | ~15-30                                    | [7]       |
| Nedaplatin                           | ~2.8      | ~14-28       | [7]                                       |           |

<sup>\*</sup>Note: 3D spheroid IC50 values are extrapolated based on the common observation that resistance in 3D models is typically 4-10 times higher than in 2D cultures and the comparative efficacy of **Nedaplatin** and Cisplatin in 2D models. These values should be determined experimentally.

Table 2: Effects of Nedaplatin on Apoptosis-Related Proteins in Cisplatin-Resistant A549DDP Cells



| Protein               | Change with<br>Nedaplatin<br>Treatment | Functional<br>Implication                                             | Reference |
|-----------------------|----------------------------------------|-----------------------------------------------------------------------|-----------|
| P-glycoprotein (P-gp) | Decreased                              | Reduced drug efflux,<br>increased intracellular<br>drug concentration | [6]       |
| p53                   | Decreased                              | Modulation of apoptosis pathway                                       | [6]       |
| Bcl-2                 | Decreased                              | Promotes apoptosis                                                    | [6]       |
| Bax                   | Increased                              | Promotes apoptosis                                                    | [6]       |

# **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of **Nedaplatin** leading to apoptosis.





Click to download full resolution via product page

Caption: Experimental workflow for **Nedaplatin** testing in 3D spheroids.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Nedaplatin: a cisplatin derivative in cancer chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Nephrotoxicity of Cisplatin and Nedaplatin: Mechanisms and Histopathological Characteristics PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy and toxicity between nedaplatin and cisplatin in treating malignant pleural effusion PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase III randomized, controlled trial of nedaplatin versus cisplatin concurrent chemoradiotherapy in patients with cervical cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Nedaplatin? [synapse.patsnap.com]
- 6. Nedaplatin sensitization of cisplatin-resistant human non-small cell lung cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intervention effects of nedaplatin and cisplatin on proliferation and apoptosis of human tumour cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Nedaplatin in 3D Spheroid Culture Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678008#application-of-nedaplatin-in-3d-spheroid-culture-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com